tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-(3-hydroxypropoxy)propyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a hydroxypropoxypropyl chain. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate is an organic compound It’s known that similar compounds are often used in organic synthesis for protecting amine groups .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . The Boc group (tert-butyl carbamate) in the compound is commonly used to protect amine groups from unwanted reactions . This allows for selective reactions to occur at other functional groups in the molecule.
Biochemical Pathways
It’s known that the compound can act as a cross-linking agent in polymer materials, enhancing the mechanical properties and thermal stability of the materials .
Pharmacokinetics
The compound has a predicted boiling point of 4324±350 °C and a density of 1.035g/mL at 20°C . It is slightly soluble in chloroform and ethyl acetate .
Result of Action
It’s known that the compound can enhance the mechanical properties and thermal stability of polymer materials when used as a cross-linking agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its efficacy in certain reactions . Furthermore, the compound’s stability can be influenced by temperature, as suggested by its predicted boiling point .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-hydroxypropoxy)propylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the carbamate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[3-(3-hydroxypropoxy)propyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carbamate group, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxypropoxy group, where nucleophiles such as halides can replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step organic syntheses.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors and other biologically active compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, improving its bioavailability and reducing side effects.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable linkages makes it valuable in the synthesis of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl N-[3-(3-hydroxypropoxy)propyl]carbamate is unique due to its hydroxypropoxypropyl chain, which provides additional functional groups for further chemical modifications. This makes it more versatile in synthetic applications compared to similar compounds with shorter or less functionalized chains.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
1312905-31-9 |
---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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